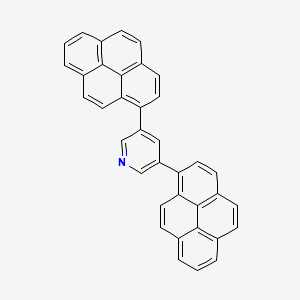

3,5-Bis(1-pyrenyl)pyridine

Descripción

Evolution of Pyrene-Pyridine Conjugated Systems in Organic Electronics and Sensing

The conjugation of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and unique excimer formation, with pyridine (B92270), a heterocyclic aromatic amine, has yielded a rich family of molecules for advanced materials. rsc.orgresearchgate.net Initially, research focused on simple derivatives, but has since evolved to more complex, multi-component systems designed for specific functions. uky.edu In organic electronics, pyrene-based materials are valued as blue-light-emitting chromophores and for their charge-carrier mobility, making them attractive for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net The introduction of a pyridine unit can modulate the electronic properties, influencing charge injection and transport. acs.org

The unique photophysical properties of pyrene, such as its environmental sensitivity and the distinct emission of its monomer and excimer states, have been harnessed for chemical sensing applications. rsc.org By linking pyrene to a pyridine core, which can act as a binding site for metal ions or other analytes, researchers have developed fluorescent chemosensors. mdpi.com The interaction with an analyte can trigger changes in the fluorescence emission, such as quenching or the formation of an excimer, allowing for sensitive detection. rsc.org

Significance of the 3,5-Disubstitution Pattern on the Pyridine Core for Tailored Molecular Design

This enforced twisting electronically isolates the individual pyrene moieties, minimizing ground-state conjugation through the pyridine bridge. acs.org This has the important effect of preserving the intrinsic photophysical properties of the pyrene units, leading to strong blue emission characteristic of the pyrene monomer. acs.org Furthermore, the steric hindrance provided by this substitution pattern can disrupt intermolecular π–π stacking in the solid state, which is often a cause of aggregation-caused quenching of fluorescence. acs.org This makes the 3,5-disubstituted architecture particularly advantageous for creating efficient solid-state emitters, a key requirement for OLEDs. acs.org

Overview of Research Trajectories in Pyrenyl-Pyridine Chemistry

Current research in pyrenyl-pyridine chemistry is advancing along several key trajectories. One major focus is the synthesis of novel derivatives with enhanced performance in electronic devices. This includes the development of materials with improved thermal stability, higher quantum yields, and better charge transport properties for next-generation OLEDs. acs.orgnih.gov For instance, research has explored how different functional groups on the pyridine ring can fine-tune molecular properties and device performance. acs.org

Another significant area of research is the application of these compounds in sensing. Scientists are designing more sophisticated chemosensors with high selectivity and sensitivity for various analytes, including heavy metal ions. mdpi.com The development of ratiometric sensors, which utilize the ratio of two different emission wavelengths (e.g., monomer vs. excimer), is a particularly active area as it allows for more robust and quantitative measurements. rsc.org

Furthermore, the coordination chemistry of pyrenyl-pyridine ligands with metal ions is a growing field. The formation of metal complexes can dramatically alter the photophysical and electrochemical properties of the ligand, leading to new materials with applications in areas such as photocatalysis and nonlinear optics. mdpi.comresearchgate.netnih.gov Research into the self-assembly of these molecules into well-defined nanostructures, such as nanowires, is also gaining traction, opening up possibilities for their use in nanoelectronics. acs.org

Detailed Findings on 3,5-Bis(1-pyrenyl)pyridine

Research has provided specific data on the properties of 3,5-di(1-pyrenyl)pyridine (3,5-DPP) and related isomers, highlighting the impact of the substitution pattern.

Structural and Thermal Properties

Single-crystal X-ray analysis reveals that dipyrenylpyridines, including the 3,5-isomer, adopt highly twisted conformations in the solid state. acs.org This twisting is a direct result of the steric hindrance between the pyrene units and the pyridine core. The degree of this twist, as well as the efficiency of molecular packing in the crystal lattice, influences the material's physical properties. acs.org

| Compound | Melting Point (Tm) | Decomposition Onset (Tonset) | Inter-Pyrene Torsional Angle | Packing Efficiency Trend |

|---|---|---|---|---|

| 2,4-DPP | 172 °C | 361-387 °C | 42.3°–57.2° | Lowest |

| 2,6-DPP | > 2,4-DPP | 361-387 °C | 42.3°–57.2° | Intermediate |

| 3,5-DPP | < 2,4,6-TPP, > 2,6-DPP | 361-387 °C | 42.3°–57.2° | Highest |

| 2,4,6-TPP | 312 °C | 471 °C | - | - |

Data sourced from a comparative study of pyrenylpyridines. acs.org The melting points and packing efficiencies of the dipyrenylpyridines (DPPs) increase in the order 2,4-DPP < 2,6-DPP < 3,5-DPP. acs.org

Photophysical Properties

The 3,5-disubstitution pattern, by electronically isolating the pyrene units, results in photophysical properties that are largely characteristic of the pyrene monomer.

| Property | Value | Observation |

|---|---|---|

| Emission | Sky-Blue | Consistent with pyrene monomer emission, desirable for blue OLEDs. acs.org |

| Solid-State Conformation | Highly Twisted | Reduces intermolecular aggregation and fluorescence quenching. acs.org |

| Application | Electron-Transporting Material | Has been previously reported for use in electronic devices. acs.org |

While specific quantum yield and fluorescence lifetime values for 3,5-DPP were not detailed in the compared study, its properties are consistent with it being a promising candidate for blue emissive materials in OLEDs. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-di(pyren-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQHSDEZACXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis 1 Pyrenyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent the most common approach for synthesizing 3,5-bis(1-pyrenyl)pyridine. These methods offer high efficiency and functional group tolerance.

Suzuki Cross-Coupling for Pyrenyl-Pyridine Linkages

The Suzuki cross-coupling reaction is a versatile and widely used method for creating the C-C bond between the pyrene (B120774) and pyridine (B92270) units. This reaction typically involves the coupling of a pyridine dihalide with a pyrenylboronic acid derivative in the presence of a palladium catalyst and a base.

A common route employs 3,5-dibromopyridine (B18299) and pyrene-1-boronic acid as the coupling partners. rsc.org The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, typically an aqueous solution of potassium carbonate (K₂CO₃), to facilitate the catalytic cycle. rsc.org The synthesis of pyrene-1-boronic acid itself is an important precursor step, often achieved through lithiation of 1-bromopyrene (B33193) followed by reaction with a borate (B1201080) ester. uky.edu

The general reaction scheme is as follows:

Reaction: 3,5-dibromopyridine + 2 eq. pyrene-1-boronic acid → this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 3,5-dibromopyridine | Pyrene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 73% rsc.org |

This table represents a typical Suzuki cross-coupling reaction for the synthesis of a pyrenyl-substituted aromatic compound, illustrating the conditions used for a similar transformation.

Researchers have also explored the use of other pyrenylboronic acid derivatives and pyridine-based electrophiles to generate a library of related compounds with tailored electronic and photophysical properties.

One-Pot Palladium-Catalyzed Arylation Approaches

To improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed. For the synthesis of 3,5-bis(arylated) pyridines, one-pot palladium-catalyzed methods have proven to be highly effective. researchgate.netdntb.gov.ua These approaches can involve sequential cross-coupling reactions or direct C-H arylation.

A direct C-H functionalization strategy offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov In the context of pyrenyl-pyridine synthesis, this could involve the direct arylation of a pyridine core with pyrene. While specific examples for this compound are not extensively detailed in the provided results, the direct arylation of pyridines with various aryl partners is a well-established field. oup.comrsc.org These reactions are often catalyzed by palladium and may require an oxidant to facilitate the C-H activation step. mdpi.com

A transient activator strategy has been developed for the direct diarylation of pyridine at the 2- and 6-positions, which involves the in-situ formation of an N-methylpyridinium salt. nih.gov A similar concept could potentially be adapted for the 3,5-positions under different catalytic conditions.

| Strategy | Catalyst System | Key Features | Potential Application |

| Sequential Cross-Coupling | Pd-NHC complexes | Allows for the use of dihalogenated pyridines to introduce different aryl groups in a stepwise manner. mdpi.com | Synthesis of unsymmetrical 3,5-diarylpyridines. |

| Direct C-H Arylation | Pd(OAc)₂ / oxidant | Avoids pre-functionalization of the pyridine ring, increasing atom economy. mdpi.com | Direct coupling of pyrene with a pyridine core. |

| One-Pot Borylation/Suzuki Coupling | Iridium and Palladium catalysts | Combines C-H borylation and Suzuki coupling in a single pot. researchgate.net | Efficient synthesis of biaryls from unfunctionalized arenes. |

Sonogashira Coupling for Ethynylated Pyrene-Pyridine Oligomers

The Sonogashira coupling reaction is instrumental in the synthesis of conjugated systems containing alkyne linkages. This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of pyrene-pyridine systems, it is used to create ethynylated oligomers and polymers with extended π-conjugation. uky.eduresearchgate.net

A typical approach involves the coupling of a dihalopyridine, such as 2,6-bis(ethynyl)pyridine, with a halogenated pyrene derivative. researchgate.net Alternatively, an ethynylated pyrene can be coupled with a dihalopyridine. uni-freiburg.desmolecule.com These reactions have been used to conveniently prepare pyrene-pyridyl conjugated oligomers in one-pot syntheses. researchgate.net The resulting materials are of interest for their potential applications in fluorescent nanoprobes and other advanced materials. researchgate.netresearchgate.net

| Monomer 1 | Monomer 2 | Catalyst System | Application | Reference |

| 2,6-bis(ethynyl)pyridine | Halogenated pyrene | Pd/Cu | Fluorescent nanoprobes | researchgate.net |

| Ethynylated pyrene | Dihalopyridine | PdCl₂(PPh₃)₂/CuI | Organic electronic materials | uni-freiburg.de |

| 2-Iodophenols | Aryl alkynes | Bridged-Bis(NHC)Pd(II) | Chromone synthesis (related application) | acs.org |

Alternative Synthetic Routes for Pyridine and Pyrene Functionalization

Beyond cross-coupling reactions that form the pyrenyl-pyridine bond directly, alternative strategies focus on constructing the central pyridine ring from pyrene-containing building blocks or on the functionalization of the pyrene moiety itself to prepare necessary precursors.

Condensation Reactions for Pyridine Core Formation

Classical methods for pyridine synthesis, such as the Hantzsch and Kröhnke syntheses, rely on the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgacsgcipr.orgwikipedia.org These methods can be adapted to produce pyrene-substituted pyridines by using pyrene-based starting materials.

The Kröhnke pyridine synthesis , for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. By using a pyrene-derived α,β-unsaturated ketone, one could construct a pyridine ring with a pyrene substituent.

A more direct and commonly used condensation method involves the reaction of a pyrene-carboxaldehyde with aryl ketones in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This approach, a variation of the Hantzsch synthesis, first forms an α,β-unsaturated ketone intermediate through an aldol (B89426) condensation, which then undergoes a cyclocondensation with another equivalent of the ketone and ammonium acetate to form the substituted pyridine ring. nih.govorganic-chemistry.org

| Pyridine Synthesis Method | Key Reactants | General Description |

| Hantzsch-type Condensation | Pyrene-1-carboxaldehyde, Aryl ketone, Ammonium acetate | A one-pot reaction where an α,β-unsaturated ketone is formed in situ and then cyclizes to form the pyridine ring. nih.gov |

| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound | A multi-step process involving a Michael addition followed by cyclization and aromatization. |

| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Condensation leads to an aminodiene intermediate which cyclizes upon heating. organic-chemistry.org |

| C-H Activation/Annulation | 2-Aryl-pyridines, Alkynes | Rhodium-catalyzed C-H activation and subsequent annulation to form polycyclic pyridinium (B92312) salts. organic-chemistry.orgresearchgate.net |

Functionalization Strategies for Pyrene Moieties

Pyrene typically undergoes electrophilic aromatic substitution at the 1, 3, 6, and 8 positions due to their higher electron density. uky.edumdpi.com This reactivity allows for the direct introduction of functional groups like halogens or a formyl group. For example, bromination of pyrene can yield 1-bromopyrene, a key starting material for both Suzuki and Sonogashira couplings. mdpi.com Formylation of pyrene, to produce pyrene-1-carboxaldehyde, is another important transformation that provides a precursor for condensation reactions. worktribe.com

The synthesis of pyrene-1-boronic acid, essential for Suzuki couplings, is typically achieved from 1-bromopyrene via lithiation and subsequent reaction with a trialkyl borate. uky.eduthermofisher.in More advanced techniques, such as iridium-catalyzed C-H borylation, offer a direct route to borylated pyrenes from the parent hydrocarbon, avoiding the need for a halogenated intermediate. mdpi.comrsc.org

| Functionalization Reaction | Reagent(s) | Product | Application |

| Bromination | Bromine | 1-Bromopyrene | Precursor for Grignard, lithiation, and cross-coupling reactions. mdpi.com |

| Formylation | Vilsmeier-Haack or Gattermann-Koch reaction | Pyrene-1-carboxaldehyde | Starting material for condensation reactions. worktribe.com |

| C-H Borylation | B₂pin₂, Ir catalyst | Pyrene-1-boronic acid pinacol (B44631) ester | Direct entry to Suzuki coupling precursors. mdpi.comrsc.org |

| Oxidation | RuCl₃/NaIO₄ | Pyrene-4,5-dione | Building block for fused ring systems. csic.es |

Purification and Isolation Techniques for High-Purity Compounds

The synthesis of this compound and its derivatives yields crude products that contain unreacted starting materials, catalysts, and side products. The removal of these impurities is critical, as the performance of these materials in applications such as Organic Light-Emitting Diodes (OLEDs) is highly dependent on their purity. nih.govacs.org The presence of even trace amounts of contaminants can adversely affect device efficiency, color purity, and operational lifetime. acs.org Therefore, rigorous purification protocols are employed to achieve the high-purity compounds required for advanced applications. The primary techniques for the purification and isolation of pyrenylpyridines include column chromatography and recrystallization, often followed by sublimation for materials intended for electronic devices.

Column chromatography is a fundamental technique for the separation and purification of pyrenylpyridine derivatives from complex reaction mixtures. nih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. nih.gov For pyrenylpyridines, silica (B1680970) gel is a commonly used stationary phase due to its effectiveness in separating aromatic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or dichloromethane (B109758) (CH2Cl2). nih.govsemanticscholar.org The polarity of the eluent is carefully optimized to achieve effective separation. For instance, in the purification of related pyrene-pyridine compounds, a mixture of ethyl acetate and hexane has been successfully used as the eluent. nih.gov In other cases, an alumina (B75360) stationary phase has been employed with dichloromethane as the eluent for purifying pyrene derivatives. rsc.org

Following initial purification by chromatography, recrystallization is frequently used to obtain highly crystalline and pure material. semanticscholar.orgrsc.org This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. unifr.ch The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; for various pyrene derivatives, solvents such as ethanol, hexane, and mixtures like dichloromethane/hexane have proven effective. semanticscholar.orgrsc.org For example, 1-ethylpyrene (B94652) has been purified by recrystallization from ethanol, while 1-azido-2-(1-pyrenyl)ethane was recrystallized from hexane. rsc.org

For applications demanding the highest purity levels, such as in organic electronics, train sublimation is often the final purification step. This process involves heating the material under a high vacuum, causing it to vaporize. unifr.ch The vapor then travels along a temperature gradient and deposits as a highly pure crystalline solid on a cooler surface, leaving less volatile impurities behind. unifr.ch This technique is particularly effective at removing trace inorganic salts and heavy metal contaminants that may not be removed by chromatography or recrystallization.

The table below summarizes various purification methodologies reported for compounds structurally related to this compound, illustrating the common strategies employed.

Computational Chemistry and Theoretical Studies of 3,5 Bis 1 Pyrenyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the structural and electronic characteristics of complex molecules. researchgate.netbeilstein-journals.org For 3,5-Bis(1-pyrenyl)pyridine, DFT calculations confirm experimental observations and provide a deeper understanding of its conformational and electronic landscape. acs.org

DFT computational studies have been performed to determine the optimized geometry of this compound, often referred to as 3,5-DPP. acs.org These calculations reveal that the molecule adopts a significantly twisted conformation. acs.orgacs.orgresearchgate.net The pyrenyl substituents are not coplanar with the central pyridine (B92270) ring, a structural feature that has significant implications for its photophysical properties.

This non-planar structure is characterized by the torsional (dihedral) angles between the pyrene (B120774) and pyridine moieties. Computational simulations show these angles are comparable to those determined experimentally from single-crystal X-ray diffraction (XRD). acs.org In the solid state, 3,5-DPP exhibits a highly twisted conformation, which influences its molecular packing and physical characteristics. acs.org The large dihedral angle between the pyrene and pyridine rings indicates that electronic π-conjugation between the two units is substantially restricted. acs.org

| Method | Torsional Angle (Pyrene-Pyridine) | Reference |

|---|---|---|

| Single-Crystal XRD (Experimental) | 42.3° - 57.2° | acs.org |

| DFT Computation | Comparable to experimental values | acs.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. libretexts.org DFT calculations are used to determine the energies and spatial distributions of these orbitals for this compound. researchgate.netacs.org

For symmetric molecules like 3,5-DPP, the HOMO and LUMO are described as "congruent," meaning they are distributed over the same pyrenyl fragments of the molecule. acs.org This is in contrast to asymmetric analogues where the HOMO and LUMO can be spatially separated onto different parts of the molecule. acs.org The HOMO-LUMO energy gap is a critical parameter, indicating the kinetic stability of the molecule and influencing its absorption and emission spectra. researchgate.netlibretexts.org A large energy gap generally corresponds to high kinetic stability. researchgate.net In related pyrene-pyridine systems, the energy gap has been calculated to be in the range of 3.6-3.7 eV. acs.org

| Orbital | Calculated Energy (eV) (for related Py-03 compound) | Spatial Distribution in 3,5-DPP | Reference |

|---|---|---|---|

| HOMO | -5.73 | Distributed over pyrenyl fragments | acs.orgacs.org |

| LUMO | -2.06 | Distributed over pyrenyl fragments | acs.orgacs.org |

| Energy Gap | 3.67 | - | acs.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. researchgate.netijcce.ac.ir It provides a detailed picture of the bonding and orbital interactions, which contribute to molecular stability. researchgate.netrsc.org

In the context of this compound, NBO analysis would be employed to quantify the stabilizing effects arising from the overlap of occupied and unoccupied orbitals. rsc.org These hyperconjugative interactions, such as those between the π orbitals of the pyrene rings and the π* orbitals of the pyridine ring (and vice versa), are crucial for understanding the electronic communication between the different parts of the molecule. While specific stabilization energies for 3,5-DPP are not detailed in the available literature, the methodology is widely applied to similar aromatic systems to elucidate charge transfer and delocalization pathways. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. beilstein-journals.orgresearchgate.net This method is used to predict the vertical electronic transitions and simulate the UV-visible absorption spectrum. researchgate.net

For pyrene-pyridine systems, the absorption spectra are typically dominated by intense π–π* transitions originating from the pyrene units. acs.orgsemanticscholar.org TD-DFT calculations can identify the specific electronic configurations contributing to each excited state and correlate them with the observed absorption bands. researchgate.net For example, in related molecules, theoretical UV-vis spectra calculated using TD-DFT show high-intensity peaks that are attributed to these π–π* transitions. semanticscholar.org The choice of functional, such as CAM-B3LYP, and the inclusion of solvent models like the Polarizable Continuum Model (PCM) are important for achieving good agreement between theoretical and experimental spectra. beilstein-journals.orgresearchgate.net

Nonlinear Optical (NLO) Property Predictions and Analysis

Theoretical calculations are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules, which are of great interest for applications in photonics and optical communications. mdpi.com DFT calculations can be used to determine the first-order hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. researchgate.net

Molecules with NLO properties often feature a donor-π-acceptor structure, which facilitates intramolecular charge transfer (ICT). acs.orgrsc.org In this compound, the pyrene moieties can act as electron donors and the pyridine ring as an electron-accepting core. The extended π-conjugated system is essential for significant NLO activity. acs.org Computational studies on similar 3,5-bis(arylated) pyridines and other pyrene-pyridine chromophores have shown that this class of compounds can possess a substantial NLO response. researchgate.netmdpi.com The magnitude and even the sign of the NLO response can be tuned by external stimuli, as demonstrated in related systems. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. elsevier.com It is plotted on the molecule's surface to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. researchgate.netcomputationalscience.org

The MEP map uses a color scale where blue represents regions of positive potential (electron-poor) and red represents regions of negative potential (electron-rich). researchgate.net For this compound, an MEP map generated via DFT calculations would show the most negative potential localized around the nitrogen atom of the pyridine ring. This high electron density makes the nitrogen atom a primary site for electrophilic attack or coordination to metal ions. computationalscience.org Conversely, regions of positive potential would be located around the hydrogen atoms. The large, π-rich surfaces of the pyrene rings would show intermediate potential, indicating their susceptibility to π-stacking interactions. computationalscience.org

Studies on Intramolecular and Intermolecular Interactions

Computational and theoretical studies offer profound insights into the structural and electronic properties of complex organic molecules like this compound. These methods are crucial for understanding the non-covalent interactions that govern its molecular conformation and solid-state packing, which in turn influence its photophysical and material properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a chemical system. researchgate.net By examining the topology of the electron density, QTAIM can define atoms, chemical bonds, and the nature of atomic interactions. researchgate.net The theory identifies critical points in the electron density field, such as bond critical points (BCPs), which characterize the presence and strength of bonding interactions, including both covalent and non-covalent intramolecular contacts. researchgate.net

A detailed analysis using QTAIM would provide a quantitative description of the intramolecular forces within this compound, such as the interactions between the pyridine core and the bulky pyrenyl substituents. However, a specific application of QTAIM to investigate the intramolecular interactions of this compound has not been reported in the reviewed scientific literature. Such a study would be valuable for elucidating the electronic factors contributing to its observed twisted geometry.

The solid-state arrangement of this compound, also referred to as 3,5-DPP, has been elucidated through single-crystal X-ray analysis and computational simulations. acs.org These studies reveal that the molecule adopts a highly twisted conformation, with significant torsion angles between the pyrenyl and pyridine moieties. acs.orgresearchgate.net This twisting is a common feature among dipyrenylpyridine isomers. acs.org

Despite the pronounced intramolecular twisting, the molecules of this compound arrange themselves in the crystal lattice in a distinct zig-zag pattern. acs.org This specific packing arrangement allows the large, planar pyrenyl moieties of neighboring molecules to engage in significant intermolecular π-π stacking interactions. acs.org These interactions are crucial in stabilizing the crystal structure. The efficiency of the solid-state packing for dipyrenylpyridines has been observed to increase in the order of 2,4-DPP < 2,6-DPP < 3,5-DPP, indicating that the 3,5-substitution pattern allows for the most effective packing among these isomers. acs.org This trend in packing efficiency also correlates with the melting points of the compounds. acs.org

Measurements of the intermolecular distances within the crystal structure of 3,5-DPP provide quantitative evidence of these interactions. The distances between carbon atoms of adjacent molecules range from 3.63 (±5) Å to 6.86 (±3) Å, while nitrogen-to-nitrogen distances vary from 3.86 (±7) Å to 6.86 (±3) Å. acs.org The shorter end of the C-C distance range is characteristic of stabilizing π-π stacking interactions.

| Parameter | Value/Description | Reference |

|---|---|---|

| CCDC Number | 1560019 | acs.org |

| Molecular Conformation | Highly twisted in the solid state | acs.orgresearchgate.net |

| Solid-State Packing | Apparent zig-zag order allowing significant π–π stacking | acs.org |

| Intermolecular C–C Distances | 3.63 (±5) Å to 6.86 (±3) Å | acs.org |

| Intermolecular N–N Distances | 3.86 (±7) Å to 6.86 (±3) Å | acs.org |

| Packing Efficiency Trend | Highest among DPP isomers (2,4-DPP < 2,6-DPP < 3,5-DPP) | acs.org |

Photophysical Properties of 3,5 Bis 1 Pyrenyl Pyridine

Absorption Spectroscopy in Solution and Solid State

The absorption characteristics of 3,5-Bis(1-pyrenyl)pyridine have been investigated in both dilute solutions and as thin solid films, revealing profiles dominated by the pyrene (B120774) moieties. acs.orgsemanticscholar.org

In dilute chloroform (B151607) solution (5 μM), this compound exhibits three broad absorption bands. acs.org These bands are centered around 351 nm, 282 nm, and 244 nm and are assigned to the S₀ → S₁, S₀ → S₂, and S₀ → S₃ electronic transitions of the pyrene units, respectively. acs.org The absorption profile bears a strong resemblance to that of pyrene itself, which is expected due to the high pyrenyl fraction in the molecule's mass. acs.orgsemanticscholar.org

In the solid state, the absorption peaks are broadened and show a slight red-shift of up to 7 nm compared to the solution spectra. acs.org This broadening is attributed to intermolecular electronic interactions within the condensed phase. acs.org

| Medium | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) in CHCl3 (M-1cm-1) | Transition Assignment |

|---|---|---|---|

| Solution (CHCl3) | 351 nm | 41,000 | S₀ → S₁ |

| 282 nm | 21,000 | S₀ → S₂ | |

| 244 nm | 20,000 | S₀ → S₃ | |

| Solid State | 358 nm | N/A | S₀ → S₁ |

| 286 nm | N/A | S₀ → S₂ | |

| 243 nm | N/A | S₀ → S₃ |

Data sourced from ACS Omega (2019). acs.org

In molecules featuring electron-rich pyrene units linked to electron-accepting polypyridine frameworks, Intraligand Charge-Transfer (ILCT) transitions can occur. nih.govacs.orgmdpi.com This process involves an optical electron transfer from the pyrene donor to the pyridine-based acceptor. mdpi.com Such ILCT transitions can lead to a noticeable red-shift and a significant increase in the molar absorption coefficients of the lowest energy absorption bands. nih.govacs.org For pyrene-pyridine systems, this corresponds to a pyrene(π) to pyridine(π) transition. acs.org While the primary absorption bands of 3,5-DPP are assigned to the localized π–π transitions of the pyrene units, the presence of interchromophore electronic interactions has been noted. acs.org In related molecules, moderately intense ILCT bands have been observed, often overlapping with the pyrene-centered transitions. cdnsciencepub.com

Solvatochromism refers to the change in a substance's color, and hence its absorption or emission spectra, with a change in solvent polarity. For a closely related compound, 3,5-bis(pyrene-1-yl)-4'-phenyl-2,2':6',2''-terpyridine, the absorption spectra were found to be nearly identical in solvents of varying polarities, from nonpolar toluene (B28343) to highly polar acetonitrile, indicating a lack of significant solvatochromism in the ground state absorption of the free ligand. mdpi.com However, a distinct environmental effect is seen when comparing the solution and solid-state spectra of 3,5-DPP, where a red-shift (bathochromic shift) of up to 7 nm is observed in the solid phase, which can be considered a form of condensed-phase solvatochromism. acs.org

Intraligand Charge-Transfer (ILCT) Bands

Emission Spectroscopy in Solution and Solid State

The emissive properties of this compound are highly dependent on its physical state, showcasing the impact of molecular aggregation on its de-excitation pathways. acs.org

In dilute chloroform solution, this compound exhibits fluorescence that largely resembles the emission of pyrene, though it appears as a substantially broadened single band without the fine vibronic structure typical of the parent chromophore. acs.org In the solid state, the emission is in the sky-blue region of the spectrum. acs.org The photoluminescence quantum yields (PLQYs) for this class of compounds have been determined, highlighting their potential as emissive materials. acs.orgacs.org

| Medium | Emission Maximum (λem) | Full Width at Half Maximum (FWHM) |

|---|---|---|

| Solution (CHCl3) | 440 nm | 101 nm |

| Solid State (Thin Film) | 468 nm | 72 nm |

Data sourced from ACS Omega (2019). acs.org

Pyrene and its derivatives are well-known for their tendency to form excimers (excited-state dimers) through π–π stacking interactions in concentrated solutions or in the solid state. acs.orgresearchgate.net This process typically results in a significant red-shift in emission and often leads to aggregation-caused quenching (ACQ), which diminishes fluorescence efficiency and color purity. acs.org

However, this compound possesses a highly twisted molecular structure, with experimentally determined torsion angles between the pyrene and pyridine (B92270) units being approximately 42.3°. acs.orgresearchgate.net This pronounced twist sterically hinders the co-planar π–π stacking required for efficient excimer formation. acs.org This structural feature is critical in mitigating ACQ. Instead, such twisted molecules can exhibit Aggregation-Induced Emission (AIE). acs.orgnih.gov In the AIE phenomenon, the restriction of intramolecular rotations in the aggregated or solid state blocks non-radiative decay pathways, leading to an enhancement of fluorescence intensity compared to the solution state. acs.orgrsc.org The study of 3,5-DPP and its isomers suggests that their solid-state conformations are directly correlated with their spectral properties and photostability. acs.org

Luminescence Lifetime Studies

The excited state lifetime of this compound provides crucial insights into the deactivation pathways of its excited state. In a related compound, 3,5-bis(pyrene-1-yl)-4'-phenyl-2,2':6',2''-terpyridine, the locally excited (LE) state exhibits a lifetime ranging from 17 to 20 nanoseconds in most non-polar solvents. nih.gov However, in more polar environments, a bi-exponential decay is observed. This is attributed to the formation of a lower-lying intramolecular charge transfer (ICT) state which possesses a shorter lifetime of approximately 6 nanoseconds. nih.gov At low temperatures (77 K), the structured fluorescence of this related terpyridine compound is characterized by a long excited state lifetime of 89 ns, confirming a pyrene-based emission. nih.gov

Studies on pyrenyl-substituted Rhenium(I) complexes have shown that the triplet excited-state lifetimes are significantly longer than their parent chromophores. nih.gov For instance, the lifetimes at 77 K are in the microseconds range, which is orders of magnitude longer than the parent compounds. nih.gov This enhancement is often due to an equilibrium between a metal-to-ligand charge transfer (³MLCT) state and a ligand-localized triplet state (³IL). nih.govacs.org The number of pyrenyl units can also influence the lifetime, with an increase in pyrene residues leading to a linear increase in the excited triplet state lifetime. rsc.org

Temperature-Dependent Emission Characteristics

The emission properties of pyrenyl-containing compounds, including 3,5-DPP, often exhibit a strong dependence on temperature. This behavior is typically linked to the presence of multiple emissive excited states, such as locally excited (LE) states and excimer or intramolecular charge transfer (ICT) states.

For a pyrene-functionalized Fe(II) complex, temperature-dependent photoluminescence studies revealed distinct emission bands corresponding to "monomer" and "excimer" pyrene fluorescence. ruben-group.de At a low temperature of 17 K, the emission spectrum showed a structured band with vibronic peaks at 373 and 393 nm, attributed to the pyrene monomer, and a broad band around 460 nm, assigned to the excimer. ruben-group.de As the temperature changes, the relative intensities of these bands can vary, reflecting the dynamic equilibrium between the different excited species. researchgate.net

In some systems, temperature variations can influence the equilibrium between different types of excited states, such as ³MLCT and ³IL/³ILCT states in Rhenium(I) complexes, which in turn affects the emission lifetimes. nih.govacs.org At low temperatures (77 K), the emission from these complexes often originates from a triplet state with significant ligand character (³ILpyrene/³ILCTpyrene→terpy). nih.govacs.org The absence of intramolecular electron transfer at low temperatures is also observed in some pyrene-terpyridine systems, resulting in structured fluorescence with long lifetimes. nih.gov This indicates that thermal energy is often required to overcome the barrier for the formation of lower-energy, less-structured emissive states like ICT or excimers.

Solvent Polarity Effects on Emission (Solvatochromism)

The emission spectrum of this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This arises from the change in the dipole moment of the molecule upon excitation and the subsequent stabilization of the excited state by solvent molecules. researchgate.net

In a study of a similar molecule, 3,5-bis(pyrene-1-yl)-4'-phenyl-2,2':6',2''-terpyridine, the emission spectrum in non-polar solvents is characteristic of the locally excited pyrene moiety. mdpi.com However, in polar solvents like nitriles, a dual emission is observed, with a new, red-shifted, and structureless band appearing at lower energy. nih.govmdpi.com This new band is attributed to an intramolecular charge transfer (ICT) state, where an electron is transferred from the electron-donating pyrene to the electron-accepting pyridine core. mdpi.com The stabilization of this polar ICT state increases with solvent polarity, leading to a more significant red shift in the emission maximum. researchgate.net

The table below summarizes the solvatochromic behavior of a related pyrene-terpyridine compound in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maxima (nm) |

| Toluene | 2.38 | ~400, ~420 |

| Dichloromethane (B109758) | 8.93 | ~400, ~420, ~470 |

| Acetonitrile | 37.5 | ~400, ~420, ~480 |

Data derived from studies on a related terpyridine-bis-pyrene system. mdpi.com

This positive solvatochromism, where the emission shifts to lower energy in more polar solvents, indicates that the excited state has a larger dipole moment than the ground state. researchgate.net The study of solvatochromism is a powerful tool to probe the nature of the excited state and the extent of charge transfer character. ijcce.ac.ir

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical properties of this compound are dictated by a complex interplay of excited-state dynamics, including intramolecular charge transfer and the formation of triplet states.

Intramolecular Charge Transfer (ICT) Transitions

The presence of both electron-donating pyrene moieties and an electron-accepting pyridine core within 3,5-DPP makes it susceptible to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comacs.org In polar solvents, an optical electron transfer can occur from the pyrene donor to the pyridine acceptor, leading to the formation of a charge-separated state. mdpi.comresearchgate.net This ICT state is characterized by a broad, structureless, and red-shifted emission band. mdpi.com

The formation of the ICT state can be influenced by the solvent polarity, with more polar solvents stabilizing the charge-separated state and promoting the ICT process. mdpi.com In some pyrene-containing systems, the ICT state can be directly populated upon excitation into a CT absorption band. mdpi.com The dynamics of the ICT state, including its formation and decay, can be studied using time-resolved spectroscopy, which has revealed lifetimes on the nanosecond timescale for the charge-separated species in related molecules. mdpi.com In some rotaxane systems incorporating pyrene and an acceptor, the intensity of the ICT can be controlled by external stimuli like pH changes. nankai.edu.cn

Triplet State Characterization and Harvesting

In a related terpyridine-bis-pyrene system, nanosecond transient absorption spectroscopy revealed the formation of a low-lying triplet excited state attributed to the pyrene moiety, through which the charge transfer state decays at room temperature. mdpi.comresearchgate.net At 77K, the absence of terpyridine triplet emission further suggests the population of a low-lying triplet state of the pyrene unit. mdpi.comresearchgate.net

In organometallic complexes containing pyrenyl ligands, an equilibrium between a metal-to-ligand charge transfer (³MLCT) triplet state and an intraligand (³IL) triplet state localized on the pyrene can be established. nih.govacs.orgacs.org This equilibrium can lead to significantly extended triplet state lifetimes, a phenomenon known as triplet harvesting. researchgate.netrsc.org The energy transfer between these triplet states is often thermally activated. nih.gov Efficient triplet harvesting is a key strategy for achieving high efficiency in phosphorescent OLEDs. researchgate.net The triplet state of pyrene itself is long-lived, and this property can be conferred to molecules that incorporate it. nih.gov

Impact of Structural Conformation on Photophysical Characteristics

The three-dimensional arrangement of the pyrene and pyridine units in this compound has a profound impact on its photophysical properties. The steric hindrance between the bulky pyrene groups and the pyridine ring forces the molecule into a highly twisted conformation. acs.org

Single-crystal X-ray analysis of dipyrenylpyridines (DPPs), including 3,5-DPP, reveals significant torsion angles between the pyrenyl and pyridine moieties, typically ranging from 42° to 47°. acs.org This twisted structure prevents extensive π-conjugation across the entire molecule, meaning the electronic properties are largely dominated by the individual pyrene units. acs.org This is reflected in the absorption spectra, which closely resemble that of pyrene. acs.org

The twisted conformation plays a crucial role in the solid-state emission properties. By inhibiting strong intermolecular π-π stacking, which often leads to aggregation-caused quenching and excimer formation in planar pyrene derivatives, the twisted structure helps to maintain high fluorescence quantum yields in the solid state. acs.org The solid-state packing, influenced by factors like intramolecular twisting and molecular symmetry, can lead to variations in photophysical characteristics among different DPP isomers. acs.org For instance, the solid-state packing efficiencies of DPPs were found to increase in the order: 2,4-DPP < 2,6-DPP < 3,5-DPP, which correlates with differences in their intermolecular distances. acs.org

The table below summarizes the torsion angles for various dipyrenylpyridines.

| Compound | Torsion Angle (°) |

| 2,4-DPP | ~42 |

| 2,6-DPP | ~47 |

| 3,5-DPP | ~47 |

Data obtained from single-crystal X-ray diffraction and computational studies. acs.org

In essence, the specific substitution pattern on the pyridine ring acts as a handle to control the degree of intramolecular twisting, which in turn governs the solid-state packing and ultimately the photophysical behavior of these materials. acs.org

Applications of 3,5 Bis 1 Pyrenyl Pyridine in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

3,5-Bis(1-pyrenyl)pyridine and its derivatives have demonstrated considerable potential across various roles within Organic Light-Emitting Diode (OLED) technology. The inherent properties of the pyrene (B120774) and pyridine (B92270) units allow for the tuning of the material to function as an emitter, a host, or a charge-transporting material.

Emitter Materials for Blue Electroluminescence

Derivatives of pyrenylpyridine have been investigated as emitters for blue electroluminescence. nih.govresearchgate.net The highly twisted structure of these molecules helps to minimize undesirable intermolecular interactions, such as π–π stacking, which can lead to aggregation-caused quenching of the emission. nih.govacs.org This structural feature is critical for maintaining high emission efficiency in the solid state. For instance, a related compound, 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), has been used as an emissive layer in a nondoped OLED, displaying sky-blue electroluminescence. nih.govresearchgate.net While this compound itself has been noted, its analogues have been more extensively characterized as blue emitters. acs.org The design of such molecules aims to achieve a good balance of electron and hole transport to ensure efficient exciton (B1674681) formation within the emissive layer. nih.gov

Host Materials in OLED Devices

The properties that make pyrenylpyridines good emitters also make them suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy is a key requirement for a host material to effectively confine the triplet excitons of the phosphorescent dopant, preventing energy loss and enhancing device efficiency. ossila.com While specific data on this compound as a host is limited in the provided results, related bipolar host materials combining electron-donating and electron-accepting moieties, such as 3,5-bis(3-(carbazol-9-yl)phenyl)pyridine (35DCzPPy), are common in OLEDs. ossila.com These materials are designed to have balanced charge injection and transport properties. ossila.com

Hole-Transporting Materials (HTMs) in OLED Devices

Derivatives of pyrenylpyridine have been successfully developed and studied as hole-transporting materials (HTMs) for OLED applications. nih.govacs.org These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) that align well with the work function of common anodes like indium tin oxide (ITO) and the HOMO levels of emissive layers, facilitating efficient hole injection. nih.govnih.gov The introduction of different functional groups to the pyridine or pyrene units can fine-tune the molecular properties to enhance device performance. acs.org For example, a series of functionalized pyridine-appended pyrene derivatives demonstrated excellent thermal stability and suitable HOMO/LUMO energy levels, making them promising hole transporters. acs.orgnih.gov

Device Architecture and Performance Parameters

The performance of OLEDs incorporating pyrenylpyridine derivatives is highly dependent on the device architecture. A typical device structure might consist of an ITO anode, a hole-injection layer (HIL), a hole-transporting layer (HTL) made of a pyrenylpyridine derivative, an emissive layer (EML), an electron-transporting layer (ETL), an electron-injection layer (EIL), and a metal cathode like aluminum. nih.govtandfonline.com

Key performance parameters for these devices include external quantum efficiency (EQE), which measures the ratio of emitted photons to injected electrons, and luminance, which is the intensity of visible light emitted. For instance, a device using a brominated pyrenylpyridine derivative (Py-Br) as the HTM in a yellow OLED achieved a maximum EQE of 9% and a high luminance of 17,300 cd/m². nih.govacs.orgnih.gov Another OLED using 2,4,6-tri(1-pyrenyl)pyridine as the emitter reached a maximum EQE of 6.0 ± 1.2%. nih.govresearchgate.net

| Derivative | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|

| Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine) | HTM | 9 | 17,300 | Yellow |

| 2,4,6-TPP (2,4,6-tri(1-pyrenyl)pyridine) | Emitter | 6.0 ± 1.2 | Not specified | Sky-blue |

Efficiency Roll-Off Reduction in OLEDs

Efficiency roll-off, the decrease in efficiency at high brightness levels, is a significant challenge in OLED technology. Pyrenylpyridine-based materials have shown promise in mitigating this issue. Devices utilizing these materials as HTMs have demonstrated stable performance with low efficiency roll-off. nih.govnih.gov For example, the device with Py-Br as the HTM exhibited a roll-off of only 7% as the luminance increased from 1,000 to 10,000 cd/m². nih.govnih.gov This stability is crucial for applications requiring high brightness, such as solid-state lighting and displays. The reduced roll-off is attributed to the balanced charge transport and injection properties of these materials.

Chemical Sensing and Biosensing Platforms

The inherent fluorescence of the pyrene moiety makes this compound and related compounds suitable for applications in chemical and biosensing. mdpi.comacs.org The pyridine unit can act as a binding site for various analytes, and this interaction can modulate the photophysical properties of the pyrene units, leading to a detectable signal. acs.org For example, the fluorescence of pyrene is known to be sensitive to its local environment, and the formation of excimers (excited-state dimers) can be a sensitive probe for molecular proximity and conformation, which can be altered upon binding to a target analyte.

While specific studies focusing solely on this compound as a chemical sensor were not prevalent in the search results, the broader class of pyrenylpyridines and other pyrene derivatives are widely explored for this purpose. For instance, porphyrin-pyridine conjugates have been used for the detection of metal ions like Hg²⁺ and Zn²⁺ through changes in their absorption and fluorescence spectra. acs.org The general principle involves the analyte coordinating to the pyridine nitrogen, which in turn influences the electronic structure and excited-state dynamics of the pyrene fluorophores.

Chemodosimeters and Fluorescent Probes

Derivatives of this compound are effective as chemodosimeters and fluorescent probes due to the sensitivity of pyrene's fluorescence to its local environment. rsc.orgresearchgate.net The interaction of the pyridine nitrogen with analytes can significantly alter the photophysical properties of the pyrene units, leading to detectable changes in fluorescence. rsc.orgresearchgate.net

Pyrene is known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted emission compared to the monomer emission. rsc.orgacs.org This property is often exploited in sensor design, where the binding of an analyte can either promote or inhibit excimer formation, leading to a ratiometric change in the fluorescence spectrum. rsc.orgnih.gov This ratiometric response, which is based on the ratio of two emission intensities, enhances the accuracy and reliability of the sensor. nih.gov

For instance, a bis-pyrene derivative bearing two pyrene and two pyridine groups was developed as a ratiometric fluorescent chemosensor for silver ions (Ag⁺) in an aqueous solution. nih.gov The binding of Ag⁺ induced a distinct change in the ratio of the pyrene excimer to monomer emission. nih.gov Similarly, pyrene-based probes have been designed for the detection of other metal ions like Fe³⁺ and for monitoring bacterial alarmones like (p)ppGpp. researchgate.netnih.gov

Ion Sensing Applications (e.g., Metal Ions, Anions)

The pyridine unit in this compound derivatives serves as an effective binding site for various ions, making these compounds suitable for ion sensing applications. rsc.orgrsc.orgbohrium.com

Metal Ion Sensing: The coordination of metal ions to the pyridine nitrogen can induce significant changes in the electronic structure and photophysical properties of the molecule. rsc.orgresearchgate.net This can manifest as quenching of fluorescence, a shift in emission wavelength, or a change in the monomer-to-excimer emission ratio. rsc.org For example, pyrene-based fluorescent sensors have demonstrated high selectivity and sensitivity for toxic heavy metal ions such as Ag⁺ and Pb²⁺. rsc.org The interaction with these metal ions can lead to processes like photoinduced electron transfer (PET), chelation-enhanced quenching (CHEQ), or the formation of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) states, all of which affect the fluorescence output. rsc.org

Some pyrene-pyridine systems have been specifically designed to detect Fe³⁺, with the fluorescence being quenched upon binding. researchgate.netbohrium.com The design of these sensors often involves incorporating other functional groups to enhance selectivity and binding affinity. bohrium.com For instance, a probe with pyrene-triazole units on a cyclotriphosphazene (B1200923) scaffold showed high selectivity for Fe³⁺ over other metal ions and anions. bohrium.com

Anion Sensing: While less common than metal ion sensing, pyrene-based systems can also be designed to detect anions. For example, a neutral receptor containing multiple pyrene and amide groups was shown to selectively bind phosphate (B84403) ions through hydrogen bonding, leading to a change in the pyrene monomer-to-excimer emission ratio. ntu.edu.tw

Detection of Volatile Organic Compounds (VOCs)

The fluorescence of pyrene-containing materials can be sensitive to the polarity of their environment, a property known as solvatochromism. rsc.org This makes them potential candidates for the detection of volatile organic compounds (VOCs), as the presence of VOCs can alter the local polarity. google.com Vapochromic materials, which change color or fluorescence upon exposure to vapors, have been developed using self-assembling fluorescent organic compounds. google.com While specific examples focusing solely on this compound for VOC detection are not extensively detailed, the principle of using pyrene's environmental sensitivity is well-established. rsc.orggoogle.com Aromatic diimide chromophores, for instance, have been shown to reversibly change color in the presence of various VOCs. google.com

Development of Nanoprobes for Ultrasensitive Assaying

To enhance sensitivity and enable applications in biological systems, this compound and related structures can be formulated into nanoprobes. researchgate.netresearchgate.net These nanoprobes can exhibit unique properties due to their small size and high surface area.

For instance, a series of pyrenyl-pyridine oligomers were used to create fluorescent nanoprobes for the ultrasensitive detection of Fe³⁺ and ascorbic acid. researchgate.netresearcher.life By controlling the chain conformation of the oligomers, it was possible to tune the aggregation state and fluorescence properties of the resulting nanoparticles. researchgate.netresearcher.life One particular nanoprobe, with a zig-zag shaped pyrenyl-pyridyl chain, showed superior performance due to enhanced π-π stacking and strong excimer emission, achieving a very low detection limit for Fe³⁺. researchgate.netresearcher.life The fluorescence quenching mechanism was attributed to electron transfer and aggregation of the nanoprobes upon binding to Fe³⁺. researchgate.netresearchgate.net These nanoprobes were also successfully used for fluorescence imaging of Fe³⁺ and ascorbic acid in living cells. researchgate.net

Coordination Chemistry and Metal Complexes

The pyridine moiety in this compound provides a versatile coordination site for a wide range of metal ions, making it a valuable ligand in coordination chemistry. researchgate.netmdpi.commdpi.com

Ligand Design for Metal Complexation

The design of ligands based on the pyridine framework is a central theme in coordination chemistry. researchgate.netmdpi.com By modifying the substituents on the pyridine ring, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. mdpi.comhu.edu.jo

The 3,5-disubstituted pattern in this compound offers a specific geometry for metal binding. This structural motif is part of a broader class of polypyridyl ligands that are known to form stable complexes with various transition metals. researchgate.netresearchgate.net For example, ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are well-studied for their ability to form tridentate complexes with metals like iron(II), ruthenium(II), and palladium(II). mdpi.com Similarly, 2,6-bis(imino)pyridyl ligands have been used to synthesize iron(II) and cobalt(II) complexes that are active as polymerization catalysts. hu.edu.jo The bulky pyrenyl groups in this compound can influence the coordination environment and the properties of the metal complexes, for instance, by providing steric hindrance that affects catalytic activity or photophysical behavior. acs.orghu.edu.jo

Metal Ion Enhanced Charge Transfer in Pyrenyl-Pyridine Systems

In pyrenyl-pyridine systems, the pyrene unit can act as an electron donor and the pyridine or a related polypyridyl unit as an electron acceptor. nih.govmdpi.comresearchgate.net This donor-acceptor arrangement can lead to intramolecular charge transfer (CT) upon photoexcitation, particularly in polar solvents. nih.govmdpi.comresearchgate.net

The coordination of a metal ion to the pyridine nitrogen can significantly enhance this charge transfer character. nih.govmdpi.comresearchgate.net The metal ion acts as a Lewis acid, increasing the electron-accepting strength of the pyridine moiety. nih.govmdpi.com This enhancement of the CT state has been demonstrated in a terpyridine-bis-pyrene system upon complexation with zinc(II) ions. nih.govmdpi.comresearchgate.net The complexation resulted in the appearance of a CT absorption band and an increase in non-radiative decay processes. mdpi.comresearchgate.net

Transient absorption spectroscopy has been used to directly observe the CT state, which consists of a pyrene radical cation and a terpyridine radical anion. nih.govmdpi.comresearchgate.net This metal-ion-enhanced charge transfer is a key principle that can be exploited in the design of molecular sensors and photonic devices. nih.gov

Structure Property Relationships and Design Principles

Influence of Pyrenyl Substitution Position and Number on Molecular Properties

In general, the position of the substituent on the pyrene (B120774) core itself is critical. Substitution at the 1-position, as in 3,5-Bis(1-pyrenyl)pyridine, tends to influence both the S1 → S0 and S2 → S0 electronic transitions. nih.govacs.org In contrast, substitution at the 2-position of the pyrene ring has a strong influence on the S1 → S0 transition but little effect on the S2 → S0 excitation, which remains "pyrene-like". nih.govacs.org This difference is attributed to the presence of a nodal plane in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene that passes through the 2- and 7-positions. nih.govacs.orgsci-hub.st

A comparative study of dipyrenylpyridine isomers demonstrated that these solid-state conformational and packing differences correlate with variations in physical properties like thermal and photostability. acs.orgacs.org For instance, increasing the number of pyrenyl groups, as seen when comparing dipyrenylpyridines to 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), leads to higher thermal stability and can result in amorphous thin films, a desirable morphology for certain electronic devices. acs.orgacs.org The absorption spectra of these pyrenylpyridines are largely dominated by the pyrene units due to their high weight fraction, showing broad absorption bands characteristic of the pyrene chromophore's electronic transitions (S₀ to S₁, S₀ to S₂, and S₀ to S₃). acs.orgnih.gov

Table 1: Comparison of Properties for Dipyrenylpyridine (DPP) Isomers and a Tripyrenylpyridine (TPP) Analogue

| Compound | Melting Point (Tm) | Decomposition Onset (Tonset) | Experimental Torsion Angle (Pyrenyl-Pyridine) | Computed Torsion Angle (DFT) |

|---|---|---|---|---|

| 2,4-DPP | 287 °C | 422 °C | 42.3° | 41.7° |

| 2,6-DPP | 327 °C | 457 °C | 47.2° | 48.1° |

| 3,5-DPP | 336 °C | 471 °C | 44.5° | 44.6° |

| 2,4,6-TPP | >400 °C | 508 °C | N/A | 49.6° |

Data sourced from ACS Omega, 2019. acs.org

Role of Intermolecular Interactions and Solid-State Packing on Material Performance

The performance of pyrene-based materials in devices is not solely a function of individual molecular properties but is also heavily influenced by how the molecules arrange themselves in the solid state. uky.edu Intermolecular interactions, such as π–π stacking, and the resulting crystal packing dictate the macroscopic electronic and photophysical properties of the material. nih.govacs.org

For dipyrenylpyridines, including the 3,5-isomer, single-crystal X-ray diffraction analysis reveals highly twisted molecular conformations. acs.orgacs.org The pyridine (B92270) unit acts as a bridge that induces significant steric strain, forcing the pyrenyl moieties to twist out of plane. nih.gov Despite these twisted geometries, π–π stacking interactions between neighboring molecules persist to varying degrees, influenced by molecular symmetry and conformation. nih.gov The efficiency of solid-state packing for DPP isomers was found to increase in the order of 2,4-DPP < 2,6-DPP < 3,5-DPP, which correlates with their thermal properties. acs.org

These intermolecular electronic interactions in the solid state lead to substantial broadening and a slight red-shift of absorption peaks compared to their solution-state spectra. nih.gov The way molecules pack can create different pathways for charge transport or energy transfer, ultimately affecting the performance of devices like Organic Light-Emitting Diodes (OLEDs). In some crystal structures, the absence of significant π–π stacking, often due to steric hindrance from bulky substituents or twisted conformations, is a key strategy for achieving high emission efficiency in the solid state. acs.org

Table 2: Solid-State Packing Information for Dipyrenylpyridine (DPP) Isomers

| Compound | Closest Intermolecular C–C Distance | Closest Intermolecular N–N Distance |

|---|---|---|

| 2,4-DPP | 3.43 Å | 5.88 Å |

| 2,6-DPP | 3.40 Å | 4.97 Å |

| 3,5-DPP | 3.36 Å | 7.14 Å |

Data sourced from ACS Omega, 2019. acs.org

Strategies for Minimizing Aggregation-Caused Quenching (ACQ) in Pyrene Derivatives

A common challenge with planar aromatic molecules like pyrene is aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, pyrene molecules tend to form π–π stacked dimers or aggregates. nih.govresearchgate.net This close association leads to the formation of excimers, which often exhibit red-shifted and significantly less efficient emission, thereby quenching the desired fluorescence. researchgate.netacs.org

To overcome ACQ and achieve bright solid-state emission, several design strategies are employed. A primary approach is the introduction of bulky substituents or the creation of a twisted molecular structure. sci-hub.st This steric hindrance physically prevents the pyrene cores from getting close enough to form quenching excimers. sci-hub.st The synthesis of dipyrenylpyridines, where the pyridine core forces a twisted conformation upon the pyrenyl units, is a direct application of this principle. nih.gov

Another successful strategy is the development of molecules exhibiting aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). nih.govmdpi.comrsc.org In these systems, the molecules are non-emissive or weakly emissive in dilute solution due to non-radiative decay pathways enabled by intramolecular rotations or vibrations. In the aggregated state, these motions are restricted, which blocks the non-radiative channels and opens up a radiative pathway, leading to strong fluorescence. mdpi.com Attaching groups that can undergo rotational motion, such as vinylphenyl units, to a pyrene core has been shown to successfully suppress ACQ and induce AIE characteristics. Encapsulating pyrene within a supramolecular host matrix is another effective method to physically isolate the chromophores and mitigate ACQ in the solid state. bohrium.com

Correlation between Computational Predictions and Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the properties of pyrene derivatives and guiding molecular design. scirp.orgscm.com There is often a strong correlation between computational predictions and experimental findings for these molecules.

DFT calculations have been successfully used to predict the minimum energy optimized structures of pyrene derivatives. scirp.org For pyrenylpyridines, computed torsion angles between the pyrenyl and pyridine units show excellent agreement with experimental values obtained from single-crystal X-ray diffraction. acs.orgnih.gov For example, the calculated torsion angle for 3,5-DPP was 44.6°, remarkably close to the experimental value of 44.5°. acs.org

TD-DFT calculations are employed to predict the electronic absorption and emission spectra. acs.org These calculations can reproduce the trends in absorption and emission wavelengths observed experimentally, providing insight into the nature of the electronic transitions (e.g., π–π* or intramolecular charge transfer, ICT). nih.govrsc.orgnih.gov The agreement between theoretical calculations and experimental data validates the proposed structure-property relationships and provides a reliable framework for the rational design of new pyrene-based materials. acs.orgacs.orgoup.com

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Enhanced Molecular Complexity

While established methods like the Suzuki coupling reaction have been effective for synthesizing pyrenylpyridines, future research will likely focus on more advanced and versatile synthetic strategies to create derivatives with greater molecular complexity and tailored properties. acs.orgresearchgate.net The exploration of multi-component reactions, such as the Hantzsch pyridine (B92270) synthesis or related domino reactions, could provide efficient, one-pot access to highly functionalized pyrenyl-pyridine cores. researchgate.netuqu.edu.sa Similarly, adapting other modern cross-coupling techniques, like the Stille coupling which utilizes organotin intermediates, could offer alternative pathways that are tolerant of a wider range of functional groups, enabling the introduction of specific electronic or sterically demanding substituents. cmu.edu

Other synthetic approaches like the Claisen-Schmidt and Horner-Wadsworth-Emmons reactions, which have been used to create various donor-π-acceptor pyridine derivatives, could be employed to introduce conjugated spacers between the pyrene (B120774) and pyridine units. acs.orgrsc.org This would allow for fine-tuning of the intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical properties of the resulting materials. The goal of these new pathways is to move beyond simple substitution and create more intricate, three-dimensional architectures incorporating the 3,5-bis(pyrenyl)pyridine motif, leading to materials with enhanced performance and novel functionalities.

Advanced Spectroscopic Techniques for Elucidating Excited State Mechanisms

A deeper understanding of the excited state dynamics is paramount for optimizing the performance of 3,5-Bis(1-pyrenyl)pyridine in applications like OLEDs. While steady-state spectroscopy provides basic information, advanced time-resolved techniques are essential for unraveling the complex photophysical processes that occur upon photoexcitation. Future studies will increasingly rely on femtosecond transient absorption (fs-TA) spectroscopy to directly observe the formation and decay of transient species, such as charge transfer (CT) states and triplet excitons. mdpi.comnih.gov This technique can distinguish between different excited states, like the locally excited (LE) state on the pyrene unit and the charge-separated state involving the pyrene radical cation and the pyridine radical anion, and track their evolution on ultrafast timescales. mdpi.comnih.gov

Combining experimental techniques like resonance Raman spectroscopy with computational methods can elucidate the nature of the electronic transitions responsible for the compound's absorption and emission properties. acs.org Furthermore, studying the system at low temperatures (e.g., 77 K) can help to isolate and characterize specific emissive states, such as phosphorescence from triplet states, which are often quenched at room temperature. mdpi.comnih.gov These advanced spectroscopic investigations will provide a detailed picture of the excited state potential energy surface, including pathways for intersystem crossing, internal conversion, and radiative/non-radiative decay, which is critical knowledge for designing more efficient emissive materials. mdpi.comacs.org

Development of Multi-Functional Materials Integrating Sensing and Emissive Capabilities

The inherent properties of the pyrenyl-pyridine structure make it an ideal candidate for the development of multi-functional materials. Research has already established its utility as a sky-blue emitter and an electron-transporting material in OLEDs. acs.orgresearchgate.net A significant future direction is the design of a single molecule that can efficiently perform multiple roles within a device, such as a combined hole-transporting and emissive material, which could simplify device architecture and reduce fabrication costs. acs.orgresearchgate.net The introduction of different functional groups onto the pyridine or pyrene units can tune the HOMO/LUMO energy levels to better match those of other layers in an OLED stack, facilitating barrier-free charge transport and balanced charge recombination. acs.orgresearchgate.net

Beyond light emission, the electron-deficient pyridine nitrogen offers a site for interaction with chemical species, opening the door to sensing applications. The photophysical properties of pyrenyl-pyridine systems can be highly sensitive to their environment. For example, protonation of the pyridine nitrogen or coordination with metal ions can significantly alter the intramolecular charge transfer character, leading to observable changes in the absorption and emission spectra (acidochromism). mdpi.comresearchgate.netrsc.org This suggests that this compound derivatives could be developed into highly sensitive and selective fluorescent sensors for detecting analytes like metal ions or changes in pH. acs.orgmdpi.com

Application in Emerging Fields (e.g., Bioimaging, Photocatalysis)

The strong fluorescence and photostability of the pyrene moiety suggest that this compound and its derivatives have significant potential in fields beyond optoelectronics. One promising area is bioimaging. Pyrene derivatives are frequently used as fluorescent probes in biochemistry. mdpi.com By adding functional groups to improve water solubility and target specificity, 3,5-bis(pyrenyl)pyridine-based compounds could be developed as fluorescent labels for cellular imaging. Their emission properties could be designed to be sensitive to the local biological environment, enabling real-time monitoring of cellular processes.

Another emerging application is photocatalysis. Pyrene-based materials have been incorporated into metal-organic frameworks (MOFs) and coordination polymers used for the photocatalytic degradation of organic pollutants. rsc.orgrsc.org The pyrene units act as photosensitizers, absorbing light and initiating the chemical reactions. This compound could serve as a robust, photoactive ligand in the synthesis of new coordination polymers. These materials could harness UV or visible light to drive redox reactions for environmental remediation or the synthesis of valuable chemicals. rsc.org Additionally, some pyrene-pyridine compounds have shown potential as antioxidant or antibacterial agents, indicating a possible future in therapeutic applications. mdpi.comjournal-vniispk.ruresearchgate.net

Computational Design of Novel Pyrenyl-Pyridine Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in materials science. acs.orgrsc.org For pyrenyl-pyridines, computational studies have been crucial for understanding the relationship between molecular structure and physical properties. DFT calculations can accurately predict key parameters such as the twisted ground-state geometries, torsion angles between the aromatic units, and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.netresearchgate.net

In the future, computational design will play an even more proactive role. Instead of just explaining experimental results, it will be used to guide the synthesis of new materials. By systematically modifying the structure of this compound in silico—for example, by changing the substitution pattern or introducing new functional groups—researchers can screen large libraries of virtual compounds. mdpi.com These simulations can predict how structural changes will affect the electronic and photophysical properties, such as the emission wavelength, quantum yield, and charge carrier mobility. acs.orgresearchgate.net This "design-before-synthesis" approach allows scientists to identify the most promising candidates with specific, tunable properties for a given application, saving significant time and resources in the laboratory.

Data Tables

Table 1: Selected Photophysical and Electrochemical Properties of Pyrenyl-Pyridine Derivatives This table compiles data for 3,5-DPP and related isomers to illustrate typical properties.

| Compound | Absorption λmax (nm) [State] | Emission λmax (nm) [State] | PLQY (%) [State] | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| 3,5-DPP | 353 [Solution], 355 [Film] acs.org | 471 [Film] acs.org | 42 [Film] acs.org | -5.76 researchgate.net | -2.60 researchgate.net | 3.16 researchgate.net |

| 2,6-DPP | 350 [Solution], 352 [Film] acs.org | 468 [Film] acs.org | 51 [Film] acs.org | -5.72 researchgate.net | -2.57 researchgate.net | 3.15 researchgate.net |

| 2,4-DPP | 356 [Solution], 355 [Film] acs.org | 473 [Film] acs.org | 36 [Film] acs.org | -5.71 researchgate.net | -2.51 researchgate.net | 3.20 researchgate.net |

| 2,4,6-TPP | 354 [Solution], 355 [Film] acs.org | 470 [Film] acs.org | 66 [Film] acs.org | -5.67 researchgate.net | -2.42 researchgate.net | 3.25 researchgate.net |

PLQY: Photoluminescence Quantum Yield; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data sourced from cyclic voltammetry and spectroscopic measurements. acs.orgresearchgate.net

Table 2: Structural Properties of Di(1-pyrenyl)pyridine (DPP) Isomers This table shows experimental and computational data regarding the molecular conformation.

| Compound | Pyrenyl-Pyridine Torsion Angle (°) [Expt.] acs.org | Pyrenyl-Pyridine Torsion Angle (°) [DFT] acs.org | Closest Intermolecular C-C Distance (Å) acs.org |

| 3,5-DPP | 42.9 (1) | 52.4 | 3.53 |

| 2,6-DPP | 47.0 (18) | 48.0 | 3.55 |